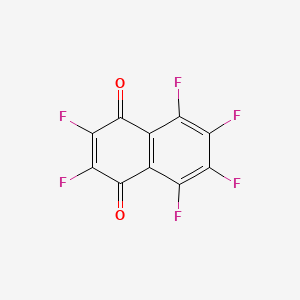

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンは、高度にフッ素化されたナフタレン誘導体です。この化合物は、ナフタレン環に結合した6つのフッ素原子によって特徴付けられており、これは非フッ素化ナフタレン誘導体に比べて化学的性質が大きく異なります。

合成法

合成経路と反応条件

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンの合成には、通常、ナフタレン-1,4-ジオンのフッ素化が含まれます。一般的な方法の1つには、制御された条件下での元素状フッ素または三フッ化コバルト(CoF3)などのフッ素化剤の使用が含まれます。 反応は通常、望ましくない副反応を防ぐために不活性雰囲気下で行われます .

工業的生産方法

この化合物の工業的生産には、高度に反応性のフッ素ガスを扱うために特殊な装置を使用した、大規模なフッ素化プロセスが含まれる場合があります。 このプロセスには、フッ素の危険性のために厳格な安全対策が必要です .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione typically involves the fluorination of naphthalene-1,4-dione. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

化学反応の分析

反応の種類

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンは、次のようなさまざまな化学反応を起こします。

還元: この化合物は、部分的または完全に水素化された誘導体を形成するために還元できます。

置換: フッ素原子が他の求核剤によって置換される求核置換反応が起こる可能性があります。

一般的な試薬と条件

還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)が含まれます。

置換: 求核置換には、メトキシドナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの試薬が使用されます。

生成される主な生成物

還元: 水素化されたナフタレン誘導体。

置換: フッ素置換されたナフタレン誘導体。

酸化: より高い酸化状態のナフタレン誘導体.

科学的研究の応用

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンは、科学研究でいくつかの用途があります。

化学: より複雑なフッ素化有機化合物の合成のためのビルディングブロックとして使用されます。

生物学: 生化学的アッセイにおける潜在的な用途と、酵素相互作用を研究するためのプローブとして調査されています。

医学: 独自の電子特性のために、創薬における潜在的な用途が検討されています。

作用機序

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンがその効果を発揮するメカニズムは、主にその高度な電気陰性フッ素原子を介した分子標的との相互作用によるものです。これらの相互作用は、標的分子の電子環境を変化させ、反応性と安定性の変化につながる可能性があります。 この化合物は、水素結合やその他の非共有結合相互作用にも参加でき、生物学的および化学的システムの挙動に影響を与えます .

類似の化合物との比較

類似の化合物

1,2,4,5,6,8-ヘキサフルオロナフタレン: 構造は類似していますが、1,4-ジオン官能基がありません。

1,2,4,6,8-ペンタフルオロナフタレン: フッ素原子が1つ少ないため、電子特性が異なります.

独自性

2,3,5,6,7,8-ヘキサフルオロナフタレン-1,4-ジオンは、ヘキサフルオロ置換パターンと1,4-ジオン官能基の両方が存在するため、ユニークです。 この組み合わせにより、独特の電子特性と反応性が付与され、他のフッ素化ナフタレンでは適さない特定の用途に役立ちます .

類似化合物との比較

Similar Compounds

1,2,4,5,6,8-Hexafluoronaphthalene: Similar in structure but lacks the 1,4-dione functionality.

1,2,4,6,8-Pentafluoronaphthalene: Contains one less fluorine atom, resulting in different electronic properties.

Uniqueness

2,3,5,6,7,8-Hexafluoronaphthalene-1,4-dione is unique due to the presence of both the hexafluoro substitution pattern and the 1,4-dione functionality. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications where other fluorinated naphthalenes may not be suitable .

特性

CAS番号 |

1024-60-8 |

|---|---|

分子式 |

C10F6O2 |

分子量 |

266.10 g/mol |

IUPAC名 |

2,3,5,6,7,8-hexafluoronaphthalene-1,4-dione |

InChI |

InChI=1S/C10F6O2/c11-3-1-2(4(12)6(14)5(3)13)10(18)8(16)7(15)9(1)17 |

InChIキー |

ODOWBQJUWIEMDS-UHFFFAOYSA-N |

正規SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(=C(C2=O)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)